molecular formula C19H16ClN3O2 B11384939 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384939
M. Wt: 353.8 g/mol
InChI Key: QULWLFJHAGEBNI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl groups, along with the carboxamide functionality, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

    Formation of the Carboxamide Group: The carboxamide functionality is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interfering with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups, along with the carboxamide functionality, distinguishes it from other similar compounds and may confer unique properties in terms of stability, solubility, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-6-15(11-13(12)2)21-19(25)18-17(24)9-10-23(22-18)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H,21,25)

InChI Key

QULWLFJHAGEBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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